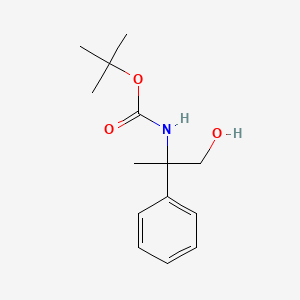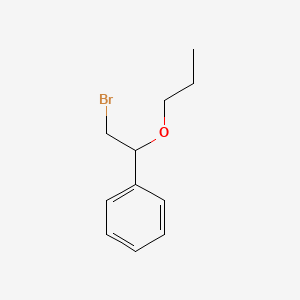
Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans is a synthetic organic compound that belongs to the class of cyclobutylamines. This compound is characterized by the presence of a cyclobutane ring substituted with a 4-methylphenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable diene.
Introduction of the 4-Methylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the cyclobutane ring is alkylated with a 4-methylphenyl group using a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves treating the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of alkylamines.
Substitution: Formation of substituted cyclobutyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans involves its interaction with specific molecular targets. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways would depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Cyclobutylamine: A simpler analog without the 4-methylphenyl group.
Phenylcyclobutylamine: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Cyclobutylmethylamine: Contains a methyl group instead of the 4-methylphenyl group.
Uniqueness
Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans is unique due to the presence of both the cyclobutane ring and the 4-methylphenyl group, which may confer specific chemical and biological properties not found in simpler analogs.
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
3-(4-methylphenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-2-4-9(5-3-8)10-6-11(12)7-10;/h2-5,10-11H,6-7,12H2,1H3;1H |
InChIキー |
GHAODOWOZHMKEH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC(C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
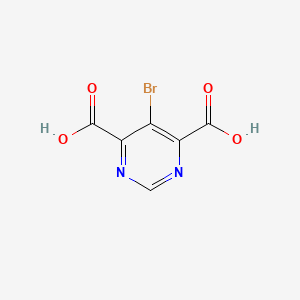

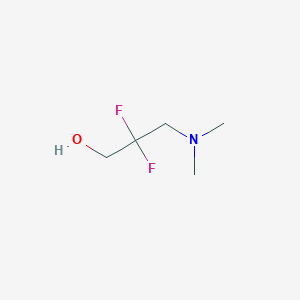
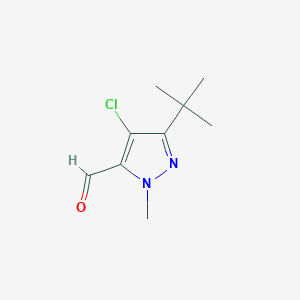



![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
